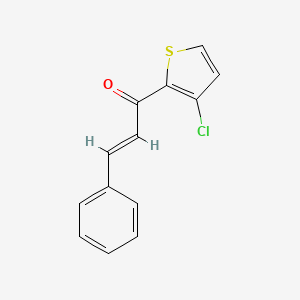

(2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

説明

(2E)-1-(3-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (trans-configuration) with a 3-chlorothiophen-2-yl group at the ketone position and a phenyl group at the distal end of the propenone chain. Chalcones, in general, are 1,3-diaryl-2-propen-1-one scaffolds that serve as precursors for flavonoids and exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

特性

IUPAC Name |

(E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c14-11-8-9-16-13(11)12(15)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJXZOSDBPRGDR-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorothiophene-2-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

(2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include epoxides, diketones, saturated ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry: It serves as a valuable intermediate for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound exhibits promising biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Medicine: Research has shown its potential as a lead compound for developing new therapeutic agents, particularly in the treatment of bacterial infections and inflammatory diseases.

Industry: It is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

作用機序

The biological activity of (2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of key enzymes involved in bacterial cell wall synthesis or inflammatory pathways, leading to its antibacterial and anti-inflammatory effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Thiophene vs. Phenyl Rings : The 3-chlorothiophen-2-yl group introduces sulfur heteroatoms and chlorine, which increase electron-withdrawing effects compared to simple phenyl or chlorophenyl substituents. This may enhance reactivity in Michael addition or nucleophilic attack, common in chalcone bioactivity .

- Chlorine Position : Chlorine at the 3-position on thiophene (vs. 4-position on phenyl in compound 2a) creates steric and electronic differences. Meta-substitution on thiophene may reduce symmetry, affecting crystal packing and solubility .

- Hybrid Heterocycles : Thiazole- or pyrazole-containing chalcones (e.g., compounds in ) show improved enzymatic inhibition due to additional hydrogen-bonding sites, whereas the thiophene-Cl derivative may prioritize hydrophobic interactions.

Physicochemical Properties

- Thermodynamic Stability : The trans (E)-configuration is universally more stable than cis (Z)-isomers across all chalcones due to reduced steric hindrance .

生物活性

(2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one, a chalcone derivative, has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.

Overview of Chalcones

Chalcones are characterized by an α,β-unsaturated carbonyl system, which contributes to their significant reactivity and biological activity. The presence of different substituents on the phenyl rings can influence their pharmacological properties. The compound in focus features a chlorothiophene moiety, enhancing its electronic properties and potential biological interactions.

The biological activity of (2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. Its α,β-unsaturated carbonyl system can act as a Michael acceptor, facilitating covalent bonding with nucleophilic sites on proteins and enzymes. This interaction may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways, leading to its antibacterial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. In a study examining various chalcones, (2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The compound's lipophilicity allows it to penetrate bacterial membranes effectively.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | S. aureus | 32 µg/mL |

| (2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | MRSA | 64 µg/mL |

Anti-inflammatory Effects

Chalcones have also been noted for their anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study highlighted that similar chalcone derivatives suppressed inflammation in vitro by reducing nitric oxide production in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of (2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one has been evaluated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in breast cancer cell lines (MDA-MB-231 and MCF-7), significantly increasing cell death rates compared to controls .

Case Study: Breast Cancer Cell Lines

In a comparative study with curcumin, the compound showed superior efficacy in inhibiting cell proliferation and inducing apoptosis:

| Treatment | Cell Line | Apoptosis Induction (%) at 10 µM |

|---|---|---|

| (2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | MDA-MB-231 | 14% |

| Curcumin | MDA-MB-231 | 9% |

| (2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | MCF-7 | 26% |

| Curcumin | MCF-7 | 20% |

The mechanism involves the modulation of apoptotic markers and signaling pathways, including downregulation of Bcl-2 and upregulation of pro-apoptotic proteins like p53 and Bax .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。